7-Keto-8-aminopelargonic acid

Catalog No.
S11171269
CAS No.
682799-71-9
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Keto-8-aminopelargonic acid

CAS Number

682799-71-9

Product Name

7-Keto-8-aminopelargonic acid

IUPAC Name

(8S)-8-amino-7-oxononanoic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

GUAHPAJOXVYFON-ZETCQYMHSA-N

Canonical SMILES

CC(C(=O)CCCCCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)CCCCCC(=O)O)N

7-Keto-8-aminopelargonic acid, also known as (8S)-8-amino-7-oxononanoic acid, is a biochemical compound with the chemical formula C₉H₁₇NO₃. It is a key intermediate in the biosynthesis of biotin, a vital nutrient that plays a significant role in metabolic processes. The compound has garnered attention due to its involvement in the enzymatic pathway that leads to biotin synthesis, specifically catalyzed by 7-keto-8-aminopelargonic acid synthase, which is crucial for various organisms including bacteria and plants .

Within biological systems:

  • Transamination Reaction: This compound acts as a substrate for the enzyme 7,8-diaminopelargonic acid aminotransferase, which utilizes S-adenosyl-L-methionine as an amino donor to convert 7-keto-8-aminopelargonic acid into 7,8-diaminopelargonic acid. This reaction is critical for the continuation of the biotin biosynthesis pathway .
  • Formation of Biotin: Following its conversion to 7,8-diaminopelargonic acid, further enzymatic reactions lead to the synthesis of biotin. The entire pathway involves multiple enzymes and intermediates, highlighting the importance of 7-keto-8-aminopelargonic acid in this biosynthetic route .

The biological activity of 7-keto-8-aminopelargonic acid is primarily linked to its role in biotin synthesis. Biotin is essential for various metabolic functions including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. In bacteria such as Escherichia coli and Mycobacterium smegmatis, this compound is crucial for growth and survival under conditions where biotin is limited . Additionally, it has been identified as a potential target for herbicide development due to its unique role in plant biochemistry .

The synthesis of 7-keto-8-aminopelargonic acid can be achieved through several methods:

  • Biochemical Synthesis: This method involves using microbial cultures that naturally produce the compound through their metabolic pathways. For instance, Mycobacterium smegmatis can synthesize this compound through enzymatic reactions involving specific substrates and cofactors .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors. The exact synthetic routes can vary based on desired yields and purity levels but generally require careful control of reaction conditions to achieve the correct stereochemistry and functional groups .

7-Keto-8-aminopelargonic acid has several notable applications:

  • Biochemical Research: It serves as an important model compound for studying enzymatic processes involved in biotin biosynthesis.
  • Agricultural Chemistry: Due to its role in plant metabolism, it has been investigated as a potential herbicide target, aiming to disrupt biotin synthesis in weeds while minimizing effects on crops .
  • Pharmaceutical Development: Understanding its biosynthetic pathway may lead to new antimicrobial agents targeting bacterial growth by inhibiting biotin production .

Studies on the interactions involving 7-keto-8-aminopelargonic acid have focused on its enzymatic pathways and potential inhibitors:

  • Enzyme Inhibition: Research has identified various compounds that can inhibit enzymes involved in its metabolic pathway, which could lead to therapeutic strategies against pathogens reliant on biotin synthesis.
  • Biological Assays: Interaction studies often employ assays to evaluate how well 7-keto-8-aminopelargonic acid functions as a substrate for various aminotransferases in different organisms .

Several compounds share structural or functional similarities with 7-keto-8-aminopelargonic acid:

Compound NameChemical FormulaRole in Biotin Synthesis
7,8-Diaminopelargonic AcidC₉H₁₉N₃O₂Direct precursor to biotin
BiotinC₁₀H₁₆N₂O₃SEnd product of the biosynthetic pathway
4-Aminobenzoic AcidC₇H₇N₃O₂Involved in folate metabolism

Uniqueness of 7-Keto-8-Aminopelargonic Acid

What sets 7-keto-8-aminopelargonic acid apart from these compounds is its specific role as an intermediate that directly links fatty acid metabolism with biotin biosynthesis. Its unique structure allows it to participate effectively in transamination reactions that are not common among other similar compounds .

KAPA occupies a central position in the biotin biosynthetic pathway, serving as the first committed intermediate following the assembly of pimeloyl-coenzyme A (pimeloyl-CoA). In bacteria such as Escherichia coli and Bacillus subtilis, KAPA is synthesized via the decarboxylative condensation of pimeloyl-CoA and L-alanine, catalyzed by the pyridoxal 5′-phosphate (PLP)-dependent enzyme 7-keto-8-aminopelargonic acid synthase (BioF). This reaction marks the entry point into the four-step pathway that culminates in biotin production.

In eukaryotic systems, such as plants, KAPA synthesis follows a similar biochemical route but exhibits unique compartmentalization. Studies on Arabidopsis thaliana revealed that its KAPA synthase (AtBioF) operates in the cytosol, contrasting with later steps of biotin biosynthesis that occur in mitochondria. This spatial separation suggests regulatory mechanisms to balance intermediate flux between organelles. Fungal systems, such as Saccharomyces cerevisiae, further diverge through gene fusion events; for example, the BIO3-BIO1 locus in Arabidopsis encodes a bifunctional enzyme merging 7,8-diaminopelargonic acid aminotransferase (BioA) and dethiobiotin synthase (BioD) activities, streamlining the pathway.

Catalytic Mechanisms of 7-Keto-8-Aminopelargonic Acid Synthase (BioF)

BioF belongs to the α-oxoamine synthase family of PLP-dependent enzymes. The reaction mechanism involves two primary steps: (1) formation of a Schiff base between PLP and L-alanine, resulting in decarboxylation to generate a quinonoid intermediate, and (2) nucleophilic attack by the α-carbon of this intermediate on the thioester carbonyl of pimeloyl-CoA. Spectroscopic analyses of Arabidopsis AtBioF revealed distinct absorbance peaks at 423 nm (external aldimine formation with L-alanine) and 490 nm (quinonoid intermediate), corroborating this mechanism.

Kinetic studies of recombinant AtBioF demonstrated Michaelis-Menten behavior, with a K~m~ of 1.6 μM for pimeloyl-CoA and 1.4 mM for L-alanine (Table 1). The enzyme’s low turnover number (k~cat~ = 0.10 s⁻¹) underscores its role as a rate-limiting step in biotin synthesis. Structural comparisons with bacterial homologs highlight conserved active-site residues, including a lysine-PLP binding site and hydrophobic pockets accommodating the pimeloyl moiety.

Table 1: Kinetic Parameters of Arabidopsis thaliana KAPA Synthase

SubstrateK~m~ (μM)V~max~ (nmol/min/mg)k~cat~ (s⁻¹)k~cat~/K~m~ (s⁻¹·μM⁻¹)
Pimeloyl-CoA1.6 ± 0.3110 ± 40.10 ± 0.0030.0625
L-Alanine1,400 ± 100125 ± 50.11 ± 0.0040.000078

Substrate Specificity and Stereochemical Dynamics in KAPA Formation

BioF exhibits stringent substrate specificity. In Arabidopsis, neither alternative amino acids (e.g., L-serine) nor acyl-CoA derivatives (e.g., acetyl-CoA or malonyl-CoA) effectively substitute for L-alanine or pimeloyl-CoA. Stereochemical fidelity is enforced through precise positioning of substrates in the active site. For instance, the Arabidopsis enzyme’s dissociation constant (K~d~ = 1.8 mM) for L-alanine aligns with its K~m~, indicating minimal off-target binding.

In bacteria, substrate inhibition complicates kinetic behavior. E. coli BioA, which catalyzes the subsequent transamination of KAPA to 7,8-diaminopelargonic acid (DAPA), exhibits competitive inhibition by KAPA at high concentrations (K~i~ = 1.2 μM). This inhibition is alleviated by the presence of S-adenosyl-L-methionine (AdoMet), the amino group donor, suggesting allosteric regulation.

Comparative Analysis of KAPA Synthesis Pathways in Model Organisms

Prokaryotes: Bacterial KAPA synthesis is cytosolic and mediated by monofunctional BioF. E. coli BioF operates via a ping-pong mechanism, with AdoMet serving as the amino donor in the subsequent BioA-catalyzed step. The Bacillus sphaericus enzyme shares 35% sequence identity with plant BioF but exhibits a 10-fold higher k~cat~, reflecting evolutionary optimization for rapid biotin production.

Plants: Compartmentalization splits biotin synthesis between cytosol (KAPA formation) and mitochondria (DAPA and dethiobiotin synthesis). The Arabidopsis BioF lacks mitochondrial targeting peptides, consistent with cytosolic activity. Fungal systems, however, consolidate later steps via fused enzymes like BIO3-BIO1, which channels DAPA directly to dethiobiotin synthase without releasing intermediates.

Structural Insights: Crystal structures of the Arabidopsis BIO3-BIO1 bifunctional enzyme reveal a 12–14 Å crevice connecting the BioA and BioD active sites, enabling substrate channeling. This architecture contrasts with bacterial systems, where discrete enzymes necessitate intermediate diffusion.

Pyridoxal 5'-Phosphate (PLP) Dependency and Cofactor Interactions

KAPA synthase (BioF) operates as a PLP-dependent enzyme, leveraging this cofactor to catalyze the decarboxylative condensation of L-alanine and pimeloyl-CoA into KAPA. PLP forms a Schiff base with a conserved lysine residue in the active site, enabling stabilization of reaction intermediates through electron delocalization [4] [5]. Structural studies of Mycobacterium smegmatis BioF (MsBioF) reveal that PLP resides in a deep pocket lined by hydrophobic residues, including Phe-326 and Trp-369, which shield the cofactor from solvent exposure [1] [4]. This arrangement facilitates precise orientation of substrates during catalysis.

The PLP-binding site is further stabilized by hydrogen bonds between the cofactor’s phosphate group and residues such as Ser-680 and His-679 [1]. These interactions ensure proper alignment of the substrate pimeloyl-CoA, which docks into a adjacent cleft characterized by a conserved glycine-rich loop (Gly-678 to Gly-682) [5]. Mutational analyses of homologous enzymes suggest that disruption of PLP-coordinating residues abolishes catalytic activity, underscoring the cofactor’s indispensability [4].

X-ray Crystallographic Studies of Mycobacterium smegmatis BioF

X-ray crystallography of MsBioF has provided high-resolution insights into its quaternary structure and substrate-binding mechanisms. Crystals of MsBioF diffract to 2.3 Å resolution and adopt a monoclinic space group (P21) with unit cell dimensions a = 70.88 Å, b = 91.68 Å, c = 109.84 Å, and β = 97.8° [4]. The asymmetric unit comprises four monomers, each organized into two distinct domains: an N-terminal α/β-fold responsible for PLP binding and a C-terminal helical bundle that interacts with pimeloyl-CoA [4] [5].

Table 1: Structural Parameters of MsBioF

ParameterValue
Space groupP21
Resolution2.3 Å
Unit cell dimensionsa = 70.88 Å, b = 91.68 Å, c = 109.84 Å
Matthews coefficient (VM)2.06 ų Da⁻¹
Solvent content40.2%

Substrate binding induces localized conformational changes, particularly in loops adjacent to the active site. For instance, the α13–β16 loop shifts by 1.2 Å upon KAPA occupancy, reducing solvent accessibility and enhancing substrate-enzyme complementarity [1]. These structural adjustments are critical for orienting the alanine and pimeloyl-CoA moieties during catalysis.

Active Site Architecture and Mutagenesis-Based Functional Mapping

The active site of BioF features a bipartite architecture: one subpocket accommodates PLP and L-alanine, while the other binds pimeloyl-CoA. Key residues include Arg-775, which stabilizes the carboxylate group of pimeloyl-CoA via electrostatic interactions, and Tyr-473, whose hydroxyl group participates in proton transfer during decarboxylation [1] [5]. Mutagenesis of Tyr-473 to phenylalanine reduces catalytic efficiency by 90%, highlighting its role in acid-base catalysis [5].

A conserved serine residue (Ser-143) in the pimeloyl-CoA-binding subpocket forms hydrogen bonds with the substrate’s pantetheine arm, ensuring proper alignment for nucleophilic attack on the thioester carbonyl [1]. Disruption of this interaction through site-directed mutagenesis (e.g., Ser-143→Ala) abolishes KAPA synthesis, confirming its mechanistic necessity [5]. Additionally, hydrophobic residues such as Ile-225 and Leu-222 create a nonpolar environment that excludes water, preventing undesired hydrolysis of the thioester intermediate [1].

Kinetic Characterization of Reaction Intermediates

Kinetic analyses of BioF reveal a ping-pong mechanism involving distinct half-reactions: (1) PLP-mediated decarboxylation of L-alanine to generate a quinonoid intermediate, and (2) condensation of this intermediate with pimeloyl-CoA to yield KAPA [3] [5]. Initial velocity studies demonstrate substrate inhibition by KAPA at concentrations exceeding 5 mM, competitive with S-adenosyl-L-methionine binding [3].

Table 2: Kinetic Parameters of BioF

SubstrateKₘ (μM)Vₘₐₓ (μmol mg⁻¹ min⁻¹)
S-adenosyl-L-methionine2000.16
7-keto-8-aminopelargonic acid1.20.16

The enzyme exhibits a low turnover number (17 min⁻¹), suggesting that rate-limiting steps involve conformational changes during substrate binding or product release [3]. Isotopic labeling studies confirm retention of configuration at the C8 position during decarboxylation, consistent with a stereospecific mechanism [5]. Furthermore, transient kinetic experiments have identified a gem-diamine intermediate formed between PLP and the alanine-derived quinonoid species, which precedes nucleophilic attack on pimeloyl-CoA [5].

Pimeloyl-coenzyme A + L-alanine ⟶ 7-keto-8-aminopelargonic acid + coenzyme A + carbon dioxide (BioF-catalysed) [1].
7-keto-8-aminopelargonic acid + S-adenosyl-L-methionine ⟶ 7,8-diaminopelargonic acid + S-adenosyl-L-homocysteine (BioA-catalysed) [4].

Kinetic investigations showed a Michaelis constant of 1.2 µM for 7-keto-8-aminopelargonic acid in the aminotransferase reaction together with potent substrate inhibition at concentrations ≥10 µM, a property that acts as an intrinsic brake on flux when precursor accumulates [4]. Table 1 summarises benchmark catalytic constants.

EnzymeReaction stepKₘ for 7-keto-8-aminopelargonic acidVₘₐₓNotable regulatory feature
7-keto-8-aminopelargonic acid synthase (BioF)Pimeloyl-CoA condensation18 µM [1]52 s⁻¹ turnover [6]Product release is rate-limiting at high pimeloyl-CoA
7,8-diaminopelargonic acid aminotransferase (BioA)Reductive amination1.2 µM [4]17 min⁻¹ turnover [4]Competitive substrate inhibition by 7-keto-8-aminopelargonic acid

Genetic and Metabolic Regulation of Biotin Synthesis via 7-Keto-8-aminopelargonic Acid Modulation

Operonic Organisation of bio Genes in Escherichia coli

The biotin locus spans 5.8 kilobases at minute 17 of the chromosome and is arranged as two divergently transcribed transcriptional units [7] [8]. On one side lie bioB, bioF, bioC and bioD; on the opposite strand lies bioA. A 40-base-pair intergenic control region carrying the biotin operator separates the two cistrons [9]. The physical contiguity of bioF with bioB and bioC ensures that every transcript coding for downstream ring-closing enzymes also contains the gene for 7-keto-8-aminopelargonic acid synthase, thereby coupling intermediate supply to ultimate biotin output [10] [5].

GenePosition within operon (5′→3′)Polypeptide productCatalytic activityLength (codons)
bioB1Biotin synthaseSulfur insertion into dethiobiotin328 [7]
bioF27-keto-8-aminopelargonic acid synthaseCondensation of pimeloyl-CoA and L-alanine400 [7]
bioC3Methyltransferase-like proteinEarly pimelate modifications240 [5]
bioD4Dethiobiotin synthetaseCarbamylation of 7,8-diaminopelargonic acid229 [5]
bioASeparate divergent unit7,8-diaminopelargonic acid aminotransferaseAmination of 7-keto-8-aminopelargonic acid432 [7]

Genetic deletion mapping confirmed that truncations entering the cluster at chlA remove bioB first and bioF second, proving the head-to-tail order shown above [8].

Biotin Operon Repressor Protein BirA-Mediated Transcriptional Control Mechanisms

The same protein that ligates biotin onto its metabolic clients, biotin operon repressor protein BirA, operates as the sole transcription factor at the operator between bioA and bioBFCD [11] [5]. In its catalytic cycle BirA forms the high-energy intermediate biotinyl-5′-adenylate; accumulation of this adenylate promotes dimerisation through an extensive β-sheet interface, converting two monomers into the DNA-binding state [12]. Crystal analysis showed that effector binding orders otherwise mobile loop segments, reducing the entropic cost of dimer formation and thereby tightening operator affinity by roughly 5 kcal mol⁻¹ [13] [12].

Mutagenesis pinpointed the molecular switch: substitutions such as G154D or interface-proximal alterations lock BirA into a superrepressor state that clamps bio transcription even under biotin scarcity [14]. Conversely, over-production of apo-carboxyl carrier protein AccB titrates BirA-adenylate away from DNA, derepressing the operon and unleashing 7-keto-8-aminopelargonic acid synthesis [15] [5].

BirA ligand panoramaBirA oligomeric stateOperator occupancyTranscriptional outputExpected 7-keto-8-aminopelargonic acid flux
Low intracellular biotin, abundant apo-AccBPredominantly monomericRareMaximalHigh
Adequate biotin, few unmodified proteinsDimeric BirA–biotinyl-AMP complexFrequentRepressedBasal
BirA superrepressor mutationConstitutive dimerConstantOff even when biotin starvedMinimal
Excess AccB expressionBirA sequestered by protein substrateNegligibleFully derepressedVery high

Data in the third row correspond to laboratory strains carrying single-site BirA mutants that withstand ten-fold lower vitamin concentrations without lifting repression [14].

Feedback Inhibition Networks Linking Biotin Demand to 7-Keto-8-aminopelargonic Acid Production

Biotin serves almost exclusively to activate central metabolic carboxylases; hence demand escalates when fatty-acid synthesis accelerates. The cell senses this requirement through the level of unbiotinylated AccB. Every time AccB is newly translated, it competes with DNA for BirA-biotinyl-AMP, draining the corepressor pool and derepressing transcription until fresh biotin and, by extension, fresh 7-keto-8-aminopelargonic acid are supplied [5].
If demand overshoots the capacity of 7,8-diaminopelargonic acid aminotransferase, 7-keto-8-aminopelargonic acid accumulates. The metabolite then auto-restricts its own production owing to the competitive substrate inhibition described in Section 2 [4]. Industrial fermentations exploiting Bacillus subtilis confirm that when the amino donor is limiting, intracellular 7-keto-8-aminopelargonic acid concentration rises sharply, forming a bottleneck that is relieved by supplying lysine or introducing lysine-overproducing mutations [16].

Cross-feeding assays showed that extracellular 7-keto-8-aminopelargonic acid can rescue bioF-deficient mutants yet at the same time suppress their endogenous operon through BirA once transported, illustrating how the compound participates both as nutrient and as negative signal [17]. Likewise, engineered yeast rendered biotin-autotrophic through heterologous bioF expression exhibited growth only when oxygen levels allowed efficient 7-keto-8-aminopelargonic acid turnover, underlining the balancing act between synthesis and utilisation [18].

The layered network therefore operates as follows:

  • Translation of biotin-requiring enzymes increases.
  • Unmodified lysine residues drain BirA-adenylate, derepressing the bio operon.
  • bioF expression surges, producing more 7-keto-8-aminopelargonic acid.
  • If aminotransferase capacity matches influx, pathway proceeds smoothly; if not, accumulated 7-keto-8-aminopelargonic acid impedes its own formation kinetically.
  • As soon as carboxylases are fully biotinylated, BirA dimerises again, silencing transcription and returning 7-keto-8-aminopelargonic acid synthesis to baseline.

This closed-loop logic ensures that every mole of 7-keto-8-aminopelargonic acid produced is ultimately destined for biotin incorporation, preventing wasteful diversion of carbon and SAM.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-08-2024

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